

diazene derivatives and their nomenclature

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Compound of Interest

Compound Name: *Diazene*

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An In-depth Technical Guide to **Diazene** Derivatives: Nomenclature, Synthesis, and Applications

Introduction

Diazene chemistry, a field that emerged from the discovery of the diazotization reaction in the 19th century, has become a fundamental aspect of modern organic synthesis.[1] **Diazenes**, also known as diimides or azo compounds, are characterized by the functional group $R-N=N-R'$. [2] The parent compound, **diazene** ($HN=NH$), exists as E (trans) and Z (cis) geometric isomers.[2] Organic derivatives, particularly aromatic **diazenes** (azobenzenes), are widely recognized for their applications as dyes and pigments.[3] However, the utility of **diazenes** extends far beyond colorants, encompassing roles as radical initiators, photoresponsive materials, and pharmacologically active agents in drug development.[1][3]

This guide provides a comprehensive technical overview of **diazene** derivatives for researchers, scientists, and professionals in drug development. It covers the systematic nomenclature, modern synthetic protocols, physicochemical properties, and diverse biological activities, with a focus on their therapeutic potential.

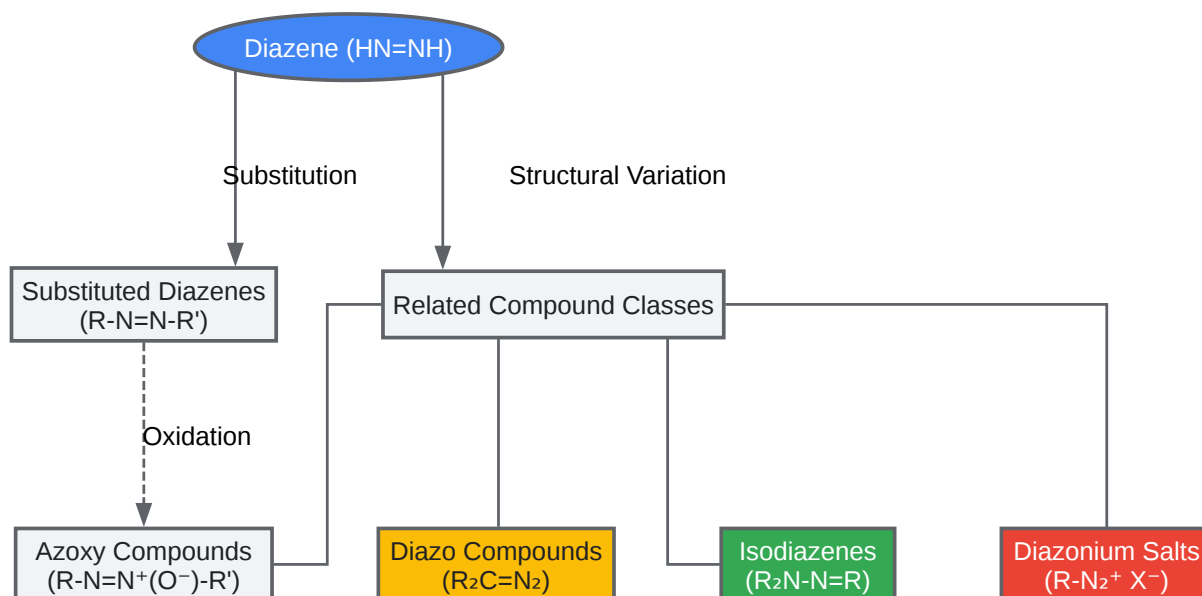
Nomenclature of Diazenes and Related Compounds

The systematic naming of these compounds follows the International Union of Pure and Applied Chemistry (IUPAC) recommendations. The parent structure, $HN=NH$, is termed "**diazene**".[4][5]

- Symmetrically Substituted **Diazenes**: Named by adding the substituent prefix to "**diazene**". For example, Ph-N=N-Ph is named diphenyldiazene (commonly known as azobenzene).
- Unsymmetrically Substituted **Diazenes**: The two different substituent groups are cited in alphabetical order. For example, $\text{CH}_3\text{-N=N-Ph}$ is named methyl(phenyl)diazene.^[6]
- Complex Structures: When a more senior functional group is present, the -N=N-R group is named as a substituent, for example, a (phenyldiazenyl) group.
- Bisazo Compounds: More complex structures with multiple azo linkages are named based on the parent structure "**diazene**".^[4]

Several related classes of compounds are also important:

- Azoxy Compounds: These are N-oxides of azo compounds (R-N=N(O)-R'). They are named by adding the word "oxide" to the name of the parent azo compound, with a locant (1 or 2) to indicate the position of the oxygen on unsymmetrical derivatives.^[4] According to IUPAC, they are preferably named as derivatives of **diazene** oxide.^[7]
- Diazo Compounds: Characterized by a C=N_2 group, they are named using the prefix "diazo-" with the parent hydride name (e.g., diazomethane).^[4]
- Isodiazenes: These compounds have the general structure $\text{R}_2\text{N-N=R}$ and are also known by the trivial name azamines.^{[8][9]}



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Caption: Nomenclature hierarchy of **diazene** and related compounds.

Synthesis of Diazene Derivatives

While numerous methods exist for synthesizing **diazenes**, traditional protocols often require harsh oxidizing agents and strong bases.[3] Modern approaches focus on sustainability and functional group tolerance. A unified synthesis using Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry and subsequent electrochemical oxidation provides a versatile and milder alternative.[3][10]

Experimental Protocol: Unified Synthesis via SuFEx and Electrochemistry

This method provides a modular route to symmetrical, unsymmetrical, and mixed alkyl-aryl **diazenes** from readily available primary amines.[10] The process involves two main stages: the

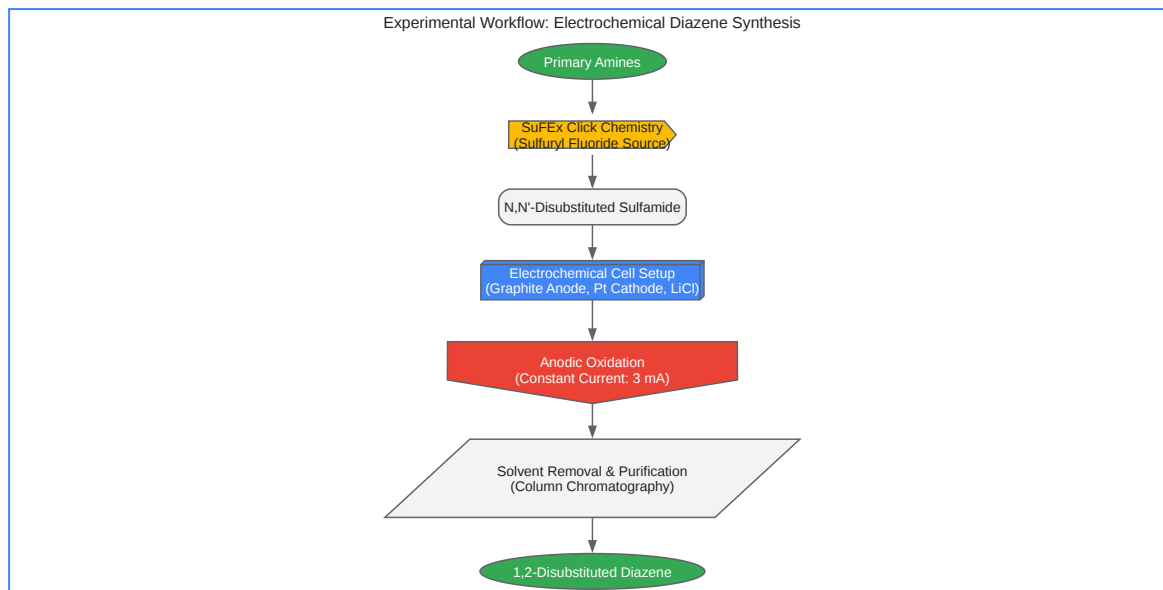
formation of N,N'-disubstituted sulfamides via SuFEx, followed by electrochemical anodic oxidation.[\[3\]](#)

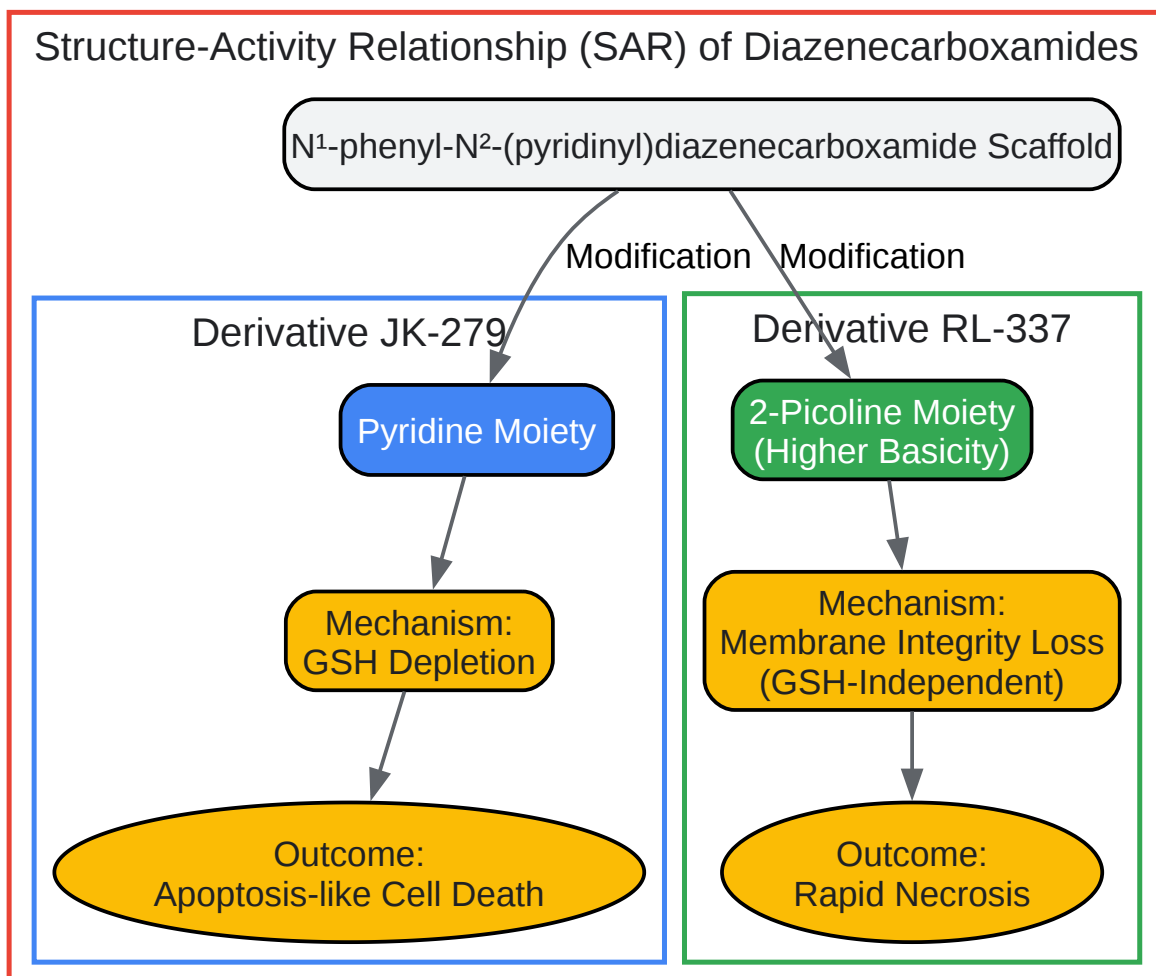
Step 1: Synthesis of N,N'-Disubstituted Sulfamides (via SuFEx) This step utilizes SuFEx click chemistry to couple primary amines with a sulfonyl fluoride source, yielding stable N,N'-disubstituted sulfamide intermediates. This reaction is known for its high efficiency and broad substrate scope.

Step 2: Electrochemical Oxidation of Sulfamides The sulfamide derivative is subjected to anodic oxidation to yield the final **diazenes** product. This key step avoids the need for harsh chemical chlorinating reagents.[\[3\]](#)[\[10\]](#)

Detailed Procedure for Electrochemical Oxidation:[\[10\]](#)

- **Preparation:** An oven-dried ElectraSyn vial is charged with the N,N'-disubstituted sulfamide (1.0 equiv), cesium carbonate (Cs_2CO_3 , 2.0 equiv), and lithium chloride (LiCl , 2.0 equiv) as a supporting electrolyte.[\[10\]](#)
- **Electrode Setup:** The vial is sealed with a cap equipped with a graphite anode and a platinum foil cathode.
- **Electrolysis:** Methanol (MeOH) is added as the solvent, and the mixture is stirred. A constant current of 3 mA is applied, with a total charge of 6–8 F/mol.[\[10\]](#)
- **Monitoring:** The reaction progress is monitored by Thin-Layer Chromatography (TLC).
- **Workup and Purification:** Upon completion, the solvent is removed under reduced pressure. The resulting crude mixture is purified by column chromatography on silica gel to afford the desired 1,2-disubstituted **diazenes**.[\[10\]](#)





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